molecular formula C9H14N2O B14293459 {[2-(4-Aminophenyl)ethyl]amino}methanol CAS No. 116481-66-4

{[2-(4-Aminophenyl)ethyl]amino}methanol

Cat. No.: B14293459
CAS No.: 116481-66-4
M. Wt: 166.22 g/mol
InChI Key: CYUXYCPFHVRJRZ-UHFFFAOYSA-N
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Description

{[2-(4-Aminophenyl)ethyl]amino}methanol is an organic compound that features both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-Aminophenyl)ethyl]amino}methanol can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, 4-nitrophenethyl alcohol can be reduced using hydrogen in the presence of a metal catalyst like platinum or nickel to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These methods are scalable and can produce the compound in large quantities, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-Aminophenyl)ethyl]amino}methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like platinum (Pt) or nickel (Ni) is commonly used.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amines.

    Substitution: Alkylated amines.

Scientific Research Applications

{[2-(4-Aminophenyl)ethyl]amino}methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of {[2-(4-Aminophenyl)ethyl]amino}methanol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenethyl alcohol
  • 2-(4-Aminophenyl)ethanol
  • Phenethylamine

Uniqueness

{[2-(4-Aminophenyl)ethyl]amino}methanol is unique due to its dual functional groups (amine and alcohol), which allow it to participate in a variety of chemical reactions and interactions. This versatility makes it valuable in multiple fields of research and industry .

Properties

CAS No.

116481-66-4

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

[2-(4-aminophenyl)ethylamino]methanol

InChI

InChI=1S/C9H14N2O/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4,11-12H,5-7,10H2

InChI Key

CYUXYCPFHVRJRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNCO)N

Origin of Product

United States

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